![molecular formula C24H24N2O4S B10887961 3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate](/img/structure/B10887961.png)
3-{(E)-[(2E)-2-(benzylimino)-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl hydrogen carbonate
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Overview
Description
3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a cyclohexyl group, and a thiazolidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions. The benzyl and cyclohexyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The final product is typically purified through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN SULFATE
- 3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN PHOSPHATE
Uniqueness
The uniqueness of 3-{[2-(BENZYLIMINO)-3-CYCLOHEXYL-4-OXO-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENYL HYDROGEN CARBONATE lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[3-[(E)-(2-benzylimino-3-cyclohexyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl] hydrogen carbonate |
InChI |
InChI=1S/C24H24N2O4S/c27-22-21(15-18-10-7-13-20(14-18)30-24(28)29)31-23(25-16-17-8-3-1-4-9-17)26(22)19-11-5-2-6-12-19/h1,3-4,7-10,13-15,19H,2,5-6,11-12,16H2,(H,28,29)/b21-15+,25-23? |
InChI Key |
YAGLYSNBIHAEMK-PYYWQZPNSA-N |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=CC(=CC=C3)OC(=O)O)/SC2=NCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=CC(=CC=C3)OC(=O)O)SC2=NCC4=CC=CC=C4 |
Origin of Product |
United States |
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